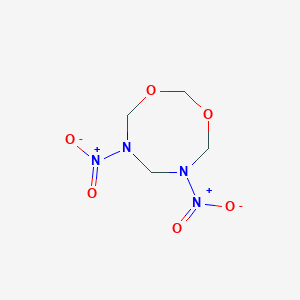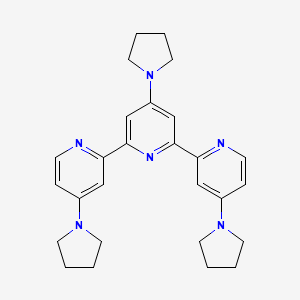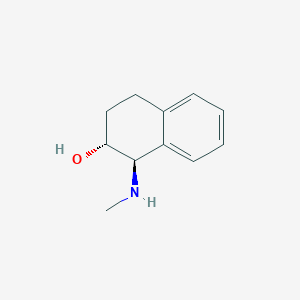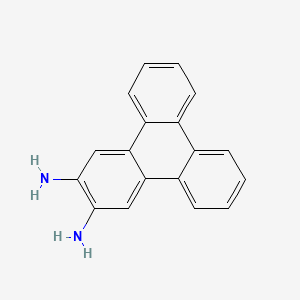![molecular formula C16H21N4O6PS B14254491 5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine CAS No. 321982-22-3](/img/structure/B14254491.png)
5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine is a synthetic compound with a complex structure that includes aziridine and phosphorothioyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium hydroxide (KOH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
化学反応の分析
Types of Reactions
5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the phosphorothioyl group.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with DNA makes it a valuable tool in genetic studies.
Medicine: Its potential as an anticancer agent is being explored due to its ability to alkylate DNA and disrupt cellular processes.
Industry: The compound’s unique structure allows it to be used in the development of new materials with specialized properties
作用機序
The mechanism of action of 5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine involves its interaction with DNA. The aziridine rings can form covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This alkylation process is similar to that of other nitrogen mustard alkylating agents, which are known to exert their effects by forming aziridinium cation intermediates .
類似化合物との比較
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard used to treat multiple myeloma and ovarian cancer.
Thio-TEPA: A triazine-based alkylating agent with similar DNA-alkylating properties.
Uniqueness
5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine is unique due to its combination of aziridine and phosphorothioyl groups, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
321982-22-3 |
|---|---|
分子式 |
C16H21N4O6PS |
分子量 |
428.4 g/mol |
IUPAC名 |
5-[3-[bis(aziridin-1-yl)phosphinothioyloxy]prop-1-ynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H21N4O6PS/c21-10-13-12(22)8-14(26-13)20-9-11(15(23)17-16(20)24)2-1-7-25-27(28,18-3-4-18)19-5-6-19/h9,12-14,21-22H,3-8,10H2,(H,17,23,24)/t12-,13+,14+/m0/s1 |
InChIキー |
ILKHHCMNSXHGJU-BFHYXJOUSA-N |
異性体SMILES |
C1CN1P(=S)(N2CC2)OCC#CC3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)CO)O |
正規SMILES |
C1CN1P(=S)(N2CC2)OCC#CC3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14254413.png)
![4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254416.png)



![3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl-](/img/structure/B14254459.png)

![Spiro[cyclobutane-1,9'-[9H]fluoren]-3-one](/img/structure/B14254470.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]-](/img/structure/B14254484.png)
![(2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14254486.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole)](/img/structure/B14254487.png)
![(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol](/img/structure/B14254490.png)
![N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14254493.png)
